

Technical Support Center: Preventing PCR Inhibition with Chelex® 100 Extracts

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Compound of Interest

Compound Name: CHELEX 100

CAS No.: 147171-95-7

Cat. No.: B1177728

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Chelex® 100 resin for DNA extraction prior to PCR applications.

Frequently Asked Questions (FAQs)

Q1: What is Chelex® 100 and how does it work for DNA extraction?

Chelex® 100 is a chelating ion exchange resin composed of styrene-divinylbenzene copolymers with paired iminodiacetate ions.^{[1][2][3]} These iminodiacetate groups have a high affinity for polyvalent metal ions, particularly divalent cations like magnesium (Mg^{2+}).^{[1][3][4]} In DNA extraction, Chelex® 100 works by:

- **Chelating Metal Ions:** It binds to metal ions that can act as catalysts for DNA degradation at high temperatures.^[5]
- **Inactivating Nucleases:** By sequestering Mg^{2+} , an essential cofactor for DNases, Chelex® 100 protects the DNA from enzymatic degradation, especially after cell lysis.^{[1][4]}

- Cell Lysis: The extraction process typically involves boiling the sample in a Chelex® 100 suspension, which helps to lyse cells and denature proteins.[5]

The DNA is released into the supernatant, while the resin and cellular debris are pelleted by centrifugation. The resulting supernatant containing single-stranded DNA can be used directly in PCR.[1][3]

Q2: What is the primary cause of PCR inhibition when using DNA extracted with Chelex® 100?

The most common cause of PCR inhibition is the carryover of Chelex® 100 resin beads into the final PCR mixture.[6][7] The resin's strong affinity for Mg^{2+} will chelate the magnesium ions in the PCR buffer.[6] Since Taq polymerase requires Mg^{2+} as a crucial cofactor for its activity, its depletion by Chelex® resin leads to a significant reduction or complete failure of the PCR amplification.[6][8]

Q3: Besides Chelex® resin carryover, what are other potential sources of PCR inhibition?

While Chelex® carryover is the main concern, inhibitors present in the original biological sample can also be co-extracted and inhibit PCR.[9] Examples include:

- Heme from blood samples.[2]
- Immunoglobulin G (IgG), which can bind to single-stranded DNA.[6][8]
- Melanin from hair or skin samples.
- Humic acids from soil samples.[10]
- Textile dyes from fabric substrates.[5]

Q4: Is the DNA extracted with Chelex® 100 suitable for all downstream applications?

No. The boiling step in the Chelex® 100 protocol denatures the DNA, resulting in single-stranded DNA.[1][5][9] This is suitable for PCR-based applications like STR analysis.[9] However, it is not suitable for methods that require double-stranded DNA, such as Restriction Fragment Length Polymorphism (RFLP) analysis.[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Issue 1: No PCR product or very faint bands on the gel.

This is a classic sign of PCR inhibition.

Potential Cause & Solution



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Issue 2: Inconsistent PCR results between samples.

Potential Cause & Solution



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Experimental Protocols

Key Experiment: DNA Extraction from Bloodstains using Chelex® 100

This protocol is adapted from various sources for extracting DNA from a small piece of a dried bloodstain on fabric.[\[2\]](#)[\[5\]](#)

Materials:

- Sterile scalpel or scissors
- Sterile 1.5 ml microcentrifuge tubes
- 5% (w/v) Chelex® 100 solution in sterile deionized water
- Proteinase K (20 mg/ml)
- Sterile deionized water
- Heating block or water bath
- Microcentrifuge
- Vortex mixer

Methodology:

- **Sample Preparation:** Using a sterile scalpel, cut a small piece of the bloodstain (approx. 3 mm²) and place it into a sterile 1.5 ml microcentrifuge tube.
- **Initial Wash (Optional, for heme removal):** Add 1 ml of sterile deionized water to the tube. Vortex briefly and incubate for 15-30 minutes at room temperature. Centrifuge at 10,000-15,000 x g for 3 minutes. Carefully remove and discard the supernatant, which may contain heme, leaving the fabric and cell pellet.[\[2\]](#)
- **Chelex® and Proteinase K Addition:** Add 200 µl of a well-suspended 5% Chelex® 100 solution to the tube. Add 2 µl of 20 mg/ml Proteinase K.[\[2\]](#)

- Digestion: Vortex the tube for 5-10 seconds. Incubate at 56°C for a minimum of 30 minutes (up to 90 minutes for tougher samples).[2]
- Enzyme Inactivation and DNA Denaturation: Vortex the tube vigorously for 5-10 seconds. Place the tube in a boiling water bath or a 100°C heating block for 8 minutes.[2] This step inactivates the Proteinase K and denatures the DNA.
- Pelleting Debris: Vortex for 5-10 seconds and then centrifuge at 10,000-15,000 x g for 3 minutes to pellet the Chelex® resin, fabric, and other cellular debris.[2]
- DNA Supernatant Transfer: Carefully transfer approximately 100-150 µl of the clear supernatant to a new sterile microcentrifuge tube, avoiding the Chelex® pellet.
- Second Spin (Recommended): Centrifuge the newly transferred supernatant for an additional 2-3 minutes at high speed to pellet any residual Chelex® beads.
- Final DNA Transfer: Carefully transfer the supernatant to a final sterile, labeled tube. The DNA extract is now ready for PCR or can be stored at 4°C for short-term storage or -20°C for long-term storage.

Visualizations



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Caption: Chelex® 100 DNA extraction workflow from sample to PCR.



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Caption: Mechanism of PCR inhibition by Chelex® 100 resin carryover.

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